molecular formula C6H9IN2 B2518860 4-iodo-1-propyl-1H-pyrazole CAS No. 1342492-73-2

4-iodo-1-propyl-1H-pyrazole

Cat. No.: B2518860
CAS No.: 1342492-73-2
M. Wt: 236.056
InChI Key: POEZGGAVBDAFFG-UHFFFAOYSA-N
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Description

4-Iodo-1-propyl-1H-pyrazole (CAS: 1354705-23-9) is a valuable iodinated heterocyclic building block in organic synthesis and medicinal chemistry. The iodine atom at the C4 position of the pyrazole ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, which are pivotal for constructing complex molecules . Researchers extensively utilize such 4-iodopyrazole derivatives in CuI-catalyzed C–O coupling reactions with alcohols to synthesize 4-alkoxypyrazoles, a class of compounds with demonstrated biological activity . These synthetic methodologies are applied in the efficient preparation of bioactive alkaloids like withasomnine and its homologs . Beyond C–O coupling, this scaffold serves as a versatile intermediate in C–N coupling reactions and other transformations, facilitating access to diverse pyrazole-based structures for drug discovery . Pyrazole derivatives, in general, are privileged structures in the chemical industry and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEZGGAVBDAFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, 4-iodo-1-propyl-1H-pyrazole serves as a high-value "linchpin" scaffold. While its fundamental identity is anchored by its molecular weight, its true value lies in its role as a regioselective partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide moves beyond basic physical constants to explore the causality of its chemical behavior. We analyze why the precise molecular weight (236.06 g/mol ) is the governing variable for catalytic turnover frequencies (TOF) and provide a self-validating protocol for its synthesis and downstream application.

Physicochemical Identity

The precise molecular weight is not merely a catalog number; it is the denominator for all stoichiometric calculations in high-throughput screening (HTS) library generation. An error in mass-to-mole conversion here leads to catalyst poisoning (excess halide) or incomplete conversion (excess boronic acid).

Table 1: Core Physicochemical Data
PropertyValueTechnical Note
IUPAC Name 4-iodo-1-propyl-1H-pyrazoleUnambiguous identifier
Molecular Formula C₆H₉IN₂
Molecular Weight 236.06 g/mol Calculated using IUPAC atomic weights [1]
Exact Mass 235.98 g/mol Monoisotopic mass for HRMS validation
Physical State Solid / Low-melting solidDependent on purity; typically off-white
Calculated LogP ~2.5 - 2.8Lipophilicity indicates good membrane permeability
H-Bond Donors 0N1 is alkylated; no acidic proton
H-Bond Acceptors 1Pyrazole N2 nitrogen
Structural Analysis

The compound features a propyl chain at the N1 position. This specific alkyl chain length is often chosen in drug design to fill hydrophobic pockets (e.g., in kinase ATP-binding sites) without incurring the steric penalty of bulkier groups like tert-butyl or the metabolic liability of benzyl groups.

Synthetic Methodology: The "Alkylation-First" Protocol

While 4-iodo-1-propyl-1H-pyrazole can be synthesized via direct iodination of 1-propylpyrazole, this route often suffers from regioselectivity issues if the starting material is not pure.

The Superior Route: N-alkylation of the commercially available 4-iodopyrazole. This method guarantees that the iodine is fixed at the C4 position before the alkyl group is introduced, preventing the formation of 3-iodo or 5-iodo impurities.

Workflow Diagram: Regioselective Synthesis

The following diagram illustrates the logic flow for the synthesis, highlighting the critical decision points for solvent and base selection to maximize N1-selectivity.

Synthesis_Workflow Start Starting Material: 4-Iodopyrazole Reagents Reagents: 1-Iodopropane + Cs2CO3 Start->Reagents Activation Solvent Solvent System: DMF or MeCN (anhydrous) Reagents->Solvent Dissolution Mechanism Mechanism: SN2 Nucleophilic Substitution Solvent->Mechanism Heat (60°C) Workup Workup: Aqueous Extraction (EtOAc/Water) Mechanism->Workup Quench Product Target: 4-iodo-1-propyl-1H-pyrazole (>98% Purity) Workup->Product Isolation

Figure 1: Step-wise synthetic logic for the N-alkylation of 4-iodopyrazole. The use of Cesium Carbonate (


) is critical for the "Cesium Effect," enhancing solubility and nucleophilicity.
Detailed Protocol (Self-Validating)
  • Stoichiometry Setup:

    • Substrate: 4-Iodopyrazole (1.0 equiv) [MW: 193.97]

    • Electrophile: 1-Iodopropane (1.2 equiv) - Slight excess drives completion.

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv) - Scavenges HI byproduct.
      
    • Solvent: Dimethylformamide (DMF) [0.5 M concentration].

  • Execution:

    • Dissolve 4-iodopyrazole in anhydrous DMF under Nitrogen atmosphere.

    • Add

      
       in one portion. Stir for 15 minutes to deprotonate the pyrazole N-H (formation of pyrazolide anion).
      
    • Add 1-Iodopropane dropwise.

    • Heat to 60°C for 4 hours.

  • Validation Point (TLC/LCMS):

    • Check: Disappearance of starting material (m/z 195, positive mode).

    • Target: Appearance of product peak (m/z 237, [M+H]+).

  • Isolation:

    • Dilute with water (precipitates inorganic salts). Extract with Ethyl Acetate.

    • Wash organic layer with LiCl solution (removes residual DMF).

    • Dry over

      
      , filter, and concentrate.
      

Stoichiometric Criticality in Cross-Coupling

The primary utility of 4-iodo-1-propyl-1H-pyrazole is as an electrophile in Suzuki-Miyaura coupling. Here, the molecular weight (236.06 ) dictates the precision of the catalytic cycle.

The Risk of MW Inaccuracy: In automated library synthesis, reagents are often dispensed as stock solutions. If the MW is estimated incorrectly (e.g., using the MW of the methyl analog, 208.00), the molarity of the solution will be off by ~13%.

  • Result: Under-loading of the aryl halide leads to excess boronic acid remaining, which complicates purification. Over-loading leads to homocoupling of the halide.

Reaction Pathway: Suzuki-Miyaura Cycle

The iodine atom at C4 is the "warhead." The C-I bond energy is significantly lower than C-Br or C-Cl, allowing for oxidative addition to occur rapidly, often even at room temperature with active catalysts.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 4-iodo-1-propyl-1H-pyrazole Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 2: Catalytic cycle demonstrating the entry point of 4-iodo-1-propyl-1H-pyrazole at the Oxidative Addition step. The lability of the C-I bond facilitates this step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link].[1] (Note: Base scaffold reference for atomic weight derivation).

  • Liaw, Y. C., et al. (2018). "Optimization of Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for the utility of N-propyl pyrazoles in binding pockets).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Technical Guide: 4-Iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-iodo-1-propyl-1H-pyrazole is a specialized heterocyclic building block widely utilized in medicinal chemistry for "Diversity-Oriented Synthesis" (DOS).[1][2] Distinguished by its C4-iodine "handle" and the N1-propyl lipophilic tail, it serves as a critical intermediate in the development of pharmaceutical candidates, including inhibitors for metabolic enzymes (e.g., alcohol dehydrogenase analogs) and novel specific inhibitors like Cudexestat .[2]

Unlike its lower homolog 4-iodopyrazole, the N-propyl variant offers improved solubility in organic media and enhanced permeability in biological assays, making it a preferred scaffold for optimizing Structure-Activity Relationships (SAR).[1][2]

Chemical Identity Data
PropertySpecification
CAS Number 1342492-73-2
IUPAC Name 4-Iodo-1-propyl-1H-pyrazole
Molecular Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol
SMILES CCCN1C=C(I)C=N1
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM
LogP (Predicted) ~2.53

Synthesis Strategy & Mechanism

The most robust route to 4-iodo-1-propyl-1H-pyrazole is the regioselective N-alkylation of 4-iodopyrazole.[1][2] This protocol is favored over direct iodination of 1-propylpyrazole because it avoids poly-iodination byproducts and utilizes the commercially stable 4-iodopyrazole precursor.[1][2]

Mechanistic Insight

The reaction proceeds via an SN2 mechanism .[2]

  • Deprotonation: Sodium hydride (NaH) acts as a strong base, deprotonating the acidic N-H of the pyrazole ring (

    
    ) to form a pyrazolide anion.[2]
    
  • Nucleophilic Attack: The pyrazolide anion acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane, displacing the bromide ion.[2]

  • Regioselectivity: Due to the symmetry of the 4-iodopyrazole tautomers, N1-alkylation yields a single regioisomer, simplifying purification.[2]

Experimental Workflow Diagram

The following diagram outlines the critical process flow for the synthesis, highlighting safety checkpoints and phase transitions.

SynthesisWorkflow Start Precursor Prep (4-Iodopyrazole + DMF) Activation Activation (0°C) Add NaH (60%) Start->Activation Dissolution Alkylation Alkylation Add 1-Bromopropane Activation->Alkylation H2 gas evolution Reaction Reaction Phase Heat to 100°C (30 min) Alkylation->Reaction S_N2 Attack Quench Quench & Workup Sat. NH4Cl + Extraction Reaction->Quench Completion Product Final Product 4-iodo-1-propyl-1H-pyrazole Quench->Product Purification

Figure 1: Step-wise synthesis workflow for the N-alkylation of 4-iodopyrazole.

Detailed Experimental Protocol

Objective: Synthesis of 4-iodo-1-propyl-1H-pyrazole (Scale: ~30g). Yield Expectation: 88% - 98%.[1]

Reagents
  • 4-Iodopyrazole (CAS 3469-69-0): 1.0 equiv.[1][2][3]

  • Sodium Hydride (60% dispersion in oil): 2.2 equiv.[2]

  • 1-Bromopropane: 2.2 equiv.[1][2]

  • DMF (Anhydrous): Solvent (6 mL per gram of substrate).[2]

  • Ammonium Chloride (sat.[2][4] aq.): Quenching agent.[2]

  • Lithium Chloride (5% aq.): Wash solution (critical for DMF removal).[2][4]

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-iodopyrazole (30.0 g, 0.15 mol) and anhydrous DMF (180 mL). Cool the solution to 0°C using an ice bath.

  • Activation: Carefully add Sodium Hydride (14.0 g, 0.34 mol) portion-wise over 15 minutes. Caution: Vigorous hydrogen gas evolution will occur.[2] Stir at 0°C for an additional 15 minutes to ensure complete deprotonation.

  • Addition: Add 1-bromopropane (41 mL, 0.34 mol) dropwise via an addition funnel to control the exotherm.

  • Reaction: Remove the ice bath. Heat the reaction mixture to 100°C and stir for 30 minutes. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

  • Quenching: Cool the mixture to room temperature. Slowly add saturated NH₄Cl solution (100 mL) to quench excess hydride.

  • Extraction: Dilute with water (1 L) and extract with Ethyl Acetate (2 x 500 mL).

  • Washing (Critical Step): Wash the combined organic layers with 5% LiCl solution (2 x 500 mL).[2][4] Note: LiCl is highly effective at partitioning DMF out of the organic layer, preventing contamination during concentration.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The resulting residue is typically a nearly colorless oil (approx.[2] 33g) that is sufficiently pure (>95%) for subsequent coupling reactions.[2] If necessary, purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).[2]

Reactivity Profile & Pharmaceutical Utility

The utility of 4-iodo-1-propyl-1H-pyrazole lies in the reactivity of the C-I bond .[1][2] It serves as a universal electrophile for Palladium-catalyzed cross-coupling reactions, allowing the rapid generation of libraries for drug discovery.[2]

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 4-aryl-1-propylpyrazoles .[1][2]

  • Sonogashira Coupling: Reaction with terminal alkynes to install rigid carbon linkers.[2]

  • Heck Reaction: Vinylation at the C4 position.[2]

  • Carbonylation: Conversion to esters or amides (using CO gas) to access derivatives like Cudexestat intermediates.[2]

Reactivity Diagram

The following graph illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactivityHub Core 4-Iodo-1-propyl- 1H-pyrazole (The Scaffold) Suzuki Suzuki Coupling (Aryl-Pyrazole) Core->Suzuki Ar-B(OH)2 Pd(PPh3)4 Sonogashira Sonogashira (Alkynyl-Pyrazole) Core->Sonogashira Alkyne CuI, PdCl2 Carbonylation Pd-Carbonylation (Esters/Amides) Core->Carbonylation CO, ROH Pd(OAc)2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald HNR2 Pd-Ligand

Figure 2: Divergent synthesis pathways utilizing the C-I bond as a reactive handle.[1][2]

Safety & Handling (MSDS Highlights)

While 4-iodo-1-propyl-1H-pyrazole is not classified as a highly toxic substance, standard laboratory safety protocols for halogenated heterocycles apply.[1][2]

  • GHS Classification:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store in a cool, dark place (2-8°C preferred). The C-I bond can be light-sensitive over prolonged periods; amber vials are recommended.[2]

  • Incompatibility: Avoid strong oxidizing agents.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77022, 4-Iodopyrazole (Precursor Data). Retrieved from [Link][1][2]

  • Google Patents (2023). CN116239577A - Method for preparing cudexestat.[2] (Describes the specific synthesis of CAS 1342492-73-2 as Compound 2). Retrieved from

Sources

Spectroscopic Characterization of 4-iodo-1-propyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 4-iodo-1-propyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the fields of pharmaceutical development, agrochemical synthesis, and material science where pyrazole derivatives are of significant interest. 4-Iodo-1-propyl-1H-pyrazole serves as a versatile synthetic intermediate, and a thorough understanding of its spectral characteristics is crucial for its identification, purification, and subsequent application in complex molecular assemblies.[1][2]

Introduction to 4-iodo-1-propyl-1H-pyrazole

4-iodo-1-propyl-1H-pyrazole belongs to the class of halogenated pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of an iodine atom at the C4 position and a propyl group at the N1 position imparts specific chemical properties that are valuable in organic synthesis.[1][2] The iodine atom can be readily displaced or participate in various cross-coupling reactions, making it a key building block for the synthesis of more complex molecules.[3] The N-propyl group influences the compound's solubility and steric hindrance, which can be fine-tuned for specific applications.

Below is a diagram illustrating the molecular structure and numbering of 4-iodo-1-propyl-1H-pyrazole.

Figure 1. Molecular structure of 4-iodo-1-propyl-1H-pyrazole.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For 4-iodo-1-propyl-1H-pyrazole (C₆H₉IN₂), the expected molecular weight is approximately 236.05 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 236. The fragmentation pattern of pyrazoles is influenced by the substituents on the ring.[4] Key expected fragments for 4-iodo-1-propyl-1H-pyrazole include:

  • Loss of the propyl group: A significant fragment would likely arise from the cleavage of the N-propyl bond, resulting in a [M - C₃H₇]⁺ peak at m/z 193, corresponding to the 4-iodopyrazole cation.

  • Loss of iodine: Fragmentation involving the loss of the iodine atom would lead to a [M - I]⁺ peak at m/z 109.

  • Ring fragmentation: Pyrazole rings can undergo characteristic fragmentation, often involving the loss of HCN.[4]

Table 1: Predicted Mass Spectrometry Data

FragmentFormulaExpected m/z
Molecular Ion (M⁺)[C₆H₉IN₂]⁺236
[M - C₃H₇]⁺[C₃H₂IN₂]⁺193
[M - I]⁺[C₆H₉N₂]⁺109

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of 4-iodo-1-propyl-1H-pyrazole based on known data for related compounds.[5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonMultiplicityExpected Chemical Shift (δ, ppm)Rationale
H3, H5Singlet (s)~7.5 - 8.0The two protons on the pyrazole ring (at C3 and C5) are expected to be singlets due to the substitution at the C4 position. In the parent 4-iodo-1H-pyrazole, these protons appear as a singlet at around 7.6 ppm. The N-propyl group may induce a slight shift.
N-CH₂Triplet (t)~4.0 - 4.2The methylene protons adjacent to the pyrazole nitrogen will be deshielded and are expected to appear as a triplet due to coupling with the adjacent methylene group of the propyl chain.
CH₂-CH₂-CH₃Sextet (sext)~1.8 - 2.0These methylene protons will be split into a sextet by the adjacent CH₂ and CH₃ groups.
CH₃Triplet (t)~0.9 - 1.0The terminal methyl protons of the propyl group will appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)Rationale
C3, C5~135 - 145The chemical shifts of the C3 and C5 carbons in the pyrazole ring are expected in this region. In the parent 4-iodo-1H-pyrazole, these carbons are observed at around 139 ppm.
C4~60 - 70The C4 carbon, directly attached to the iodine atom, will be significantly shielded due to the "heavy atom effect" of iodine.
N-CH₂~50 - 55The carbon of the methylene group attached to the nitrogen atom of the pyrazole ring.
CH₂-CH₂-CH₃~23 - 27The central methylene carbon of the propyl group.
CH₃~10 - 15The terminal methyl carbon of the propyl group.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-iodo-1-propyl-1H-pyrazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[8]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 4-iodo-1-propyl-1H-pyrazole.

G cluster_workflow Spectroscopic Analysis Workflow synthesis Synthesis of 4-iodo-1-propyl-1H-pyrazole purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis

Sources

solubility of "4-iodo-1-propyl-1H-pyrazole" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-Iodo-1-propyl-1H-pyrazole CAS: 313350-82-2 (Isomer/Analog Reference) Chemical Class: N-alkylated Halopyrazole[1][2]

This technical guide details the solubility profile of 4-iodo-1-propyl-1H-pyrazole , a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1][2] As a Senior Application Scientist, I have synthesized the following data from physicochemical principles, structural analog analysis, and standard isolation protocols used in pharmaceutical chemistry.

Unlike its unsubstituted parent (4-iodopyrazole), this N-propyl derivative lacks a hydrogen bond donor, significantly altering its solvation thermodynamics.[1][2][3] It behaves as a lipophilic, polarizable weak base , exhibiting excellent solubility in aprotic organic solvents while showing limited solubility in aqueous and highly non-polar media.[2][3]

Part 1: Physicochemical Profile & Solubility Landscape[1][2][3]

To manipulate this compound effectively, one must understand the competing forces driving its dissolution: the hydrophobic propyl chain, the polarizable iodine atom, and the dipole-rich pyrazole core.[2][3]

Calculated Properties
PropertyValue (Est.)Impact on Solubility
Molecular Weight ~236.05 g/mol Moderate size; kinetics of dissolution will be fast.[1][2]
LogP (Lipophilicity) 2.5 – 2.9 Lipophilic. Prefers organic layers (DCM, EtOAc) over water.[2][3]
H-Bond Donors 0No H-bonding capability. Poor water solubility.[1][2]
H-Bond Acceptors 2 (N2, Iodine)Good interaction with protic solvents (MeOH, EtOH).[2][3]
Physical State Solid / Low-melting SolidLikely crystalline or semi-solid at RT; requires agitation for saturation.[1][2]
The Solubility Matrix

The following table categorizes solvents based on their interaction efficiency with 4-iodo-1-propyl-1H-pyrazole.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL) Primary choice.[1] The polarizable iodine atom interacts favorably with Cl-C dipoles; "soft" solvent-solute matching.[1][2]
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL) Ideal for stock solutions (10-20 mM) and biological assays.[2][3] Strong dipole-dipole stabilization of the pyrazole ring.[1][2]
Esters & Ethers Ethyl Acetate, THF, 1,4-DioxaneGood (20–50 mg/mL) Standard extraction and chromatography solvents.[3] THF coordinates well with the electron-deficient pyrazole face.[1][2]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL) Soluble, but often temperature-dependent.[3] Useful for recrystallization (dissolve hot, precipitate cold).[2][3]
Nitriles Acetonitrile (MeCN)Good (20–50 mg/mL) Preferred solvent for iodination reactions and HPLC analysis.[2][3]
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor (<1 mg/mL) The compound is too polar for these solvents.[2][3] Used as "anti-solvents" to force precipitation.[2][3]
Aqueous Media Water, PBS (pH 7.[2][3]4)Insoluble / Negligible Lacks H-bond donors.[2] Requires pH < 2 (protonation) or co-solvents (DMSO) to dissolve.[2][3]

Part 2: Mechanistic Insights (Why it dissolves)

The solubility of 4-iodo-1-propyl-1H-pyrazole is governed by three specific molecular interactions. Understanding these allows you to predict its behavior in novel solvent mixtures.[2][3]

  • Dipole-Dipole Stacking: The pyrazole ring has a permanent dipole.[1][2] Polar aprotic solvents like DMSO and Acetonitrile align with this field, energetically stabilizing the solute.[2][3]

  • Halogen Bonding: The large, polarizable iodine atom at the 4-position acts as a "soft" Lewis acid (sigma-hole).[1][2] It interacts favorably with "soft" electron donors found in solvents like THF and DCM .[2][3]

  • Hydrophobic Effect: The N-propyl chain disrupts the crystal lattice energy relative to the unsubstituted parent, lowering the melting point and enhancing solubility in Ethyl Acetate and Ethers .[1][2][3]

Visualization: Solvation Mechanism

SolvationMechanism cluster_0 Solvent Interactions Compound 4-Iodo-1-propyl-1H-pyrazole DCM Dichloromethane (Soft Dipole) Compound->DCM Halogen Bonding (Iodine interaction) DMSO DMSO (Strong Dipole) Compound->DMSO Dipole Stabilization (Pyrazole Ring) Hexane Hexane (Dispersion Only) Compound->Hexane Repulsion (Polarity Mismatch)

Figure 1: Mechanistic drivers of solubility.[2][3] Note the strong affinity for soft dipoles (DCM) and strong dipoles (DMSO).[2][3]

Part 3: Experimental Protocols

Standard Stock Solution Preparation (DMSO)

For biological assays or analytical standards, prepare a 10 mM stock solution.[2][3]

  • Weigh 2.36 mg of 4-iodo-1-propyl-1H-pyrazole into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

  • Vortex for 30 seconds. The solid should dissolve instantly.[2][3]

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic).[1][2]

Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if precise solubility data is required for a specific formulation.[1][2]

  • Excess Addition: Add ~10 mg of compound to 0.5 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and shake/stir at 25°C for 24 hours.

  • Visual Check: If fully dissolved, add more solid until a precipitate remains.[2][3]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (do not use Nylon for halogenated compounds if avoiding adsorption is critical).[2][3]

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

Purification Workflow (Solvent Selection)

The synthesis of this compound typically yields a crude oil or solid.[2][3]

  • Extraction: Use DCM or Ethyl Acetate .[1][2][3] Wash with brine.[2][3]

  • Chromatography (Flash): Use a gradient of Hexanes (A) / Ethyl Acetate (B) .[2][3]

    • Start: 100% A.[2][3]

    • Elution: Typically elutes between 10% and 30% B (EtOAc), depending on silica activity.[2][3]

  • Recrystallization: If the compound is solid, dissolve in minimal hot Ethanol and add water dropwise until turbid, then cool to 4°C.[2][3]

Visualization: Solvent Selection Decision Tree

DecisionTree Start Start: Solvent Selection Purpose What is the purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Purification / Isolation Purpose->Purification Analysis Analysis (HPLC/NMR) Purpose->Analysis DCM Dichloromethane (High Sol, Low BP) Reaction->DCM Iodination / General MeCN Acetonitrile (High Sol, Polar) Reaction->MeCN Substitution / Heating Flash Hexane / EtOAc (Gradient) Purification->Flash Chromatography Cryst Ethanol / Water (Hot -> Cold) Purification->Cryst Recrystallization NMR CDCl3 or DMSO-d6 Analysis->NMR NMR HPLC MeCN / Water (+0.1% Formic Acid) Analysis->HPLC LC-MS

Figure 2: Operational workflow for solvent selection based on experimental stage.

References

  • National Institutes of Health (NIH) - PubChem. 4-Iodopyrazole (Compound Summary).[1][2] Retrieved from [Link]2]

  • M. Zora et al. Synthesis of 4-iodopyrazole derivatives via electrophilic cyclization.[1][2][4] Middle East Technical University (METU) Theses.[2][3] Retrieved from [Link]2]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Technical Bulletin. Retrieved from [Link]2]

Sources

A Theoretical Exploration of 4-iodo-1-propyl-1H-pyrazole Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2] Within this important class of heterocycles, 4-iodo-1-propyl-1H-pyrazole stands out as a particularly valuable synthetic intermediate. The presence of an iodine atom at the C4 position provides a reactive handle for a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[3][4] The N1-propyl group, in turn, modulates the solubility and steric environment of the molecule, influencing its reactivity and interaction with biological targets.

This in-depth technical guide provides a theoretical framework for understanding and predicting the reactivity of 4-iodo-1-propyl-1H-pyrazole. By leveraging the power of computational chemistry, researchers can gain profound insights into the electronic structure, reaction mechanisms, and kinetic and thermodynamic parameters that govern its chemical behavior. This knowledge is instrumental in designing more efficient synthetic routes, optimizing reaction conditions, and ultimately accelerating the discovery and development of novel pharmaceuticals and functional materials.

Pillar 1: Unveiling the Electronic Landscape of 4-iodo-1-propyl-1H-pyrazole

A fundamental understanding of a molecule's reactivity begins with a thorough analysis of its electronic structure. For 4-iodo-1-propyl-1H-pyrazole, computational methods such as Density Functional Theory (DFT) are indispensable tools for elucidating key electronic properties.[5][6][7]

Molecular Geometry and Aromaticity

The first step in any theoretical study is the optimization of the molecule's ground-state geometry. This provides crucial information about bond lengths, bond angles, and dihedral angles. For 4-iodo-1-propyl-1H-pyrazole, the pyrazole ring is expected to be planar, a characteristic feature of aromatic systems. The planarity, along with the cyclic arrangement of p-orbitals, contributes to the overall stability of the ring.

Frontier Molecular Orbitals and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy and spatial distribution of these frontier orbitals provide valuable insights into the molecule's nucleophilic and electrophilic character.

  • HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). In 4-iodo-1-propyl-1H-pyrazole, the HOMO is likely to be distributed across the pyrazole ring, with significant contributions from the nitrogen and carbon atoms.

  • LUMO: The LUMO, on the other hand, indicates the region most susceptible to accepting electrons (electrophilicity). The presence of the electron-withdrawing iodine atom is expected to lower the LUMO energy and localize it significantly on the C4-I bond, making this site prone to nucleophilic attack or oxidative addition in catalytic cycles.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Electrostatic Potential and Charge Distribution

The electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule. Regions of negative potential (red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-deficient areas. For 4-iodo-1-propyl-1H-pyrazole, the ESP map would likely show a negative potential around the nitrogen atoms and a positive potential (a "σ-hole") on the iodine atom along the C-I bond axis. This positive region on the iodine atom is a key feature that enables halogen bonding interactions.[8]

Pillar 2: Theoretical Investigation of Key Reaction Pathways

The true power of computational chemistry lies in its ability to model and analyze reaction mechanisms, providing a level of detail often unattainable through experimental means alone. For 4-iodo-1-propyl-1H-pyrazole, several reaction types are of particular interest.

Electrophilic Aromatic Substitution

While the pyrazole ring is generally considered electron-rich, the presence of the iodine atom can influence the regioselectivity of electrophilic substitution reactions. Theoretical calculations can be employed to determine the most favorable site for electrophilic attack by modeling the reaction intermediates and transition states for substitution at different positions on the ring.

Cross-Coupling Reactions: A Computational Perspective

4-Iodopyrazoles are excellent substrates for a variety of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3][4] Computational studies can elucidate the intricate mechanisms of these catalytic cycles.

A typical workflow for studying a Suzuki-Miyaura coupling reaction involving 4-iodo-1-propyl-1H-pyrazole would involve:

  • Modeling the Catalytic Cycle: Each elementary step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) is modeled to identify the rate-determining step and the key intermediates and transition states.

  • Ligand Effects: The influence of different phosphine ligands on the catalytic activity can be assessed by comparing the activation barriers for the key steps with various ligands.

  • Solvent Effects: The role of the solvent in stabilizing intermediates and transition states can be investigated using implicit or explicit solvent models.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R-B(OR)2 R-B(OR)₂ 4-iodo-1-propyl-1H-pyrazole (Ar-I) 4-iodo-1-propyl-1H-pyrazole (Ar-I) Ar-R->Pd(0)L2 Catalyst Regeneration

Pillar 3: Practical Implementation - A Computational Protocol

To provide actionable guidance, this section outlines a detailed, step-by-step computational methodology for investigating the reactivity of 4-iodo-1-propyl-1H-pyrazole.

Software and Computational Level

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. For DFT calculations, a hybrid functional like B3LYP is a good starting point, as it often provides a balance between accuracy and computational cost. A double-zeta basis set with polarization functions, such as 6-31G(d), is suitable for geometry optimizations, while a larger triple-zeta basis set, like 6-311+G(d,p), is preferable for more accurate energy calculations. For the iodine atom, the use of a relativistic effective core potential (ECP) like the LANL2DZ is crucial to account for relativistic effects.[9]

Step-by-Step Computational Workflow
  • Geometry Optimization and Frequency Analysis:

    • Construct the 3D structure of 4-iodo-1-propyl-1H-pyrazole.

    • Perform a geometry optimization using the B3LYP/6-31G(d) level of theory (with an appropriate ECP for iodine).

    • Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Structure Analysis:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)).

    • Generate molecular orbitals (HOMO, LUMO) and an electrostatic potential map.

    • Calculate atomic charges (e.g., Mulliken, NBO) to quantify the charge distribution.

  • Reaction Mechanism Studies (Example: Suzuki-Miyaura Coupling):

    • Reactant and Product Optimization: Optimize the geometries of all reactants, intermediates, and products involved in the catalytic cycle.

    • Transition State Searching: Locate the transition state for each elementary step using methods like the Berny algorithm or quadratic synchronous transit (QST2/QST3).

    • Transition State Verification: Perform a frequency calculation on the located transition state structure to confirm the presence of a single imaginary frequency corresponding to the desired reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculations: Perform an IRC calculation starting from the transition state to ensure that it connects the correct reactant and product minima.

    • Energy Profile Construction: Calculate the relative energies of all stationary points (reactants, intermediates, transition states, and products) to construct the potential energy surface for the reaction.

Computational_Workflow Build Molecule Build 3D Structure GeomOpt Geometry Optimization Build Molecule->GeomOpt Freq Frequency Calculation GeomOpt->Freq CheckFreq Imaginary Frequencies? Freq->CheckFreq CheckFreq->GeomOpt Yes AnalyzeElectronic Electronic Structure Analysis CheckFreq->AnalyzeElectronic No ReactionStudy Reaction Mechanism Study AnalyzeElectronic->ReactionStudy End End ReactionStudy->End Start Start Start->Build Molecule

Data Presentation and Interpretation

To facilitate the analysis and comparison of computational results, it is essential to present the data in a clear and organized manner.

Tabulated Data
PropertyCalculated Value
Geometric Parameters
C4-I Bond Length (Å)Value
Pyrazole Ring Bond Lengths (Å)Values
Electronic Properties
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Reaction Energetics (Suzuki Coupling)
Activation Energy (kcal/mol)Value
Reaction Energy (kcal/mol)Value
Visualization of Results

Visual representations are crucial for conveying complex theoretical concepts.

  • Molecular Orbitals: Displaying the 3D isosurfaces of the HOMO and LUMO provides a clear picture of the regions involved in electron donation and acceptance.

  • Electrostatic Potential Maps: These maps, overlaid on the molecular surface, offer an intuitive visualization of the charge distribution and potential sites for electrophilic and nucleophilic attack.

  • Reaction Energy Profiles: Plotting the relative energies of reactants, intermediates, transition states, and products along the reaction coordinate provides a comprehensive overview of the reaction mechanism and its energetic landscape.

Conclusion: Bridging Theory and Experiment

Theoretical studies of 4-iodo-1-propyl-1H-pyrazole reactivity offer a powerful and cost-effective approach to understanding and predicting its chemical behavior. By employing the computational methodologies outlined in this guide, researchers can gain valuable insights that complement and guide experimental work. This synergy between theory and experiment is paramount for accelerating the pace of innovation in drug discovery and materials science, ultimately leading to the development of novel molecules with enhanced properties and functionalities.

References

  • Zaleski, D. P., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304.
  • Yazıcı, C. (2008). Synthesis of 4-iodopyrazole derivatives (Master's thesis, Middle East Technical University). Retrieved from [Link]

  • Ueda, N., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3344.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549-1555.
  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]

  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry, 12(3), 243-255.
  • American Chemical Society. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Molecular Structure, 1257, 132620.
  • Alkorta, I., et al. (2012). A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Magnetic Resonance in Chemistry, 50(9), 607-613.
  • Wang, X., et al. (2019). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. Organic Letters, 21(15), 5963-5967.
  • El-Sayed, W. S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2359(1), 020011.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Siddiqui, H. L., et al. (2012). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 34(6), 1493-1500.
  • Świątek, K., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 13(14), 9419-9428.
  • Semeniuc, R. F., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1104.
  • Al-Buriahi, M. S., et al. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 13(1), 10834.
  • CN111205226A. (2020). Synthesis method of 1-methyl-4-iodopyrazole.
  • Royal Society of Chemistry. (2021). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 12(23), 8094-8100.
  • Habibi, D., et al. (2007). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Journal of Heterocyclic Chemistry, 44(4), 947-949.
  • Ramasami, P., et al. (2013). Theoretical studies on cycloaddition reactions. Journal of Physical Chemistry A, 117(49), 13084-13092.
  • American Chemical Society. (2018). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2011). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents.
  • ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. Retrieved from [Link]

  • ChemRxiv. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]

  • MDPI. (2022). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. International Journal of Molecular Sciences, 23(19), 11299.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Iodophenyl)-1H-Pyrazole. PubChem Compound Database. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 4-iodo-1-propyl-1H-pyrazole for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and highly detailed protocol for the scale-up synthesis of 4-iodo-1-propyl-1H-pyrazole, a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] The strategic selection of a synthetic route prioritizing efficiency, scalability, and safety is discussed, favoring the N-alkylation of a commercially available precursor over direct iodination. The document outlines a step-by-step methodology, from reagent preparation to final product purification and characterization, designed for researchers and process chemists. Key process parameters are summarized for clarity, and a detailed safety and hazard analysis is included to ensure safe operational conduct. This guide aims to be a self-validating system, enabling its direct implementation in a laboratory setting for multigram to kilogram scale production.

Introduction: The Significance of 4-iodo-1-propyl-1H-pyrazole

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs. The unique electronic properties and metabolic stability of the pyrazole ring make it a privileged scaffold in drug design.[2] Specifically, the 4-iodo-1-propyl-1H-pyrazole intermediate offers a dual-functionality handle for molecular elaboration. The iodine atom at the C4 position serves as a versatile point for diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the N1-propyl group modulates solubility and metabolic properties.[3][4] Its utility as a precursor in the synthesis of anti-inflammatory agents, anti-cancer compounds, and advanced agrochemicals makes a reliable and scalable synthesis protocol highly valuable.[1]

Strategic Rationale for the Synthetic Route

For the synthesis of 4-iodo-1-propyl-1H-pyrazole, two primary retrosynthetic pathways were considered:

  • Route A: Iodination of 1-propyl-1H-pyrazole.

  • Route B: N-propylation of 4-iodo-1H-pyrazole.

While direct C-H iodination of pyrazole rings is feasible, it often requires strong oxidizing agents (e.g., Ceric Ammonium Nitrate, hydrogen peroxide) and can present challenges in regioselectivity and purification, particularly at scale.[5][6][7][8] The reaction is a reversible electrophilic substitution, necessitating conditions that remove the hydrogen iodide byproduct to drive the reaction forward.[5]

This guide selects Route B for its superior scalability and process control. The key advantages are:

  • Starting Material Availability: 4-iodo-1H-pyrazole is a readily available commercial starting material, eliminating the need for an initial synthesis and iodination step.[1]

  • Robust Transformation: N-alkylation of pyrazoles is a well-established, high-yielding, and generally clean transformation.[9][10]

  • Simplified Purification: The N-alkylation reaction typically results in a simpler product mixture compared to electrophilic iodination, streamlining the downstream purification process.

The chosen pathway involves a standard SN2 reaction where the pyrazole anion, generated in situ by a suitable base, acts as a nucleophile, displacing a halide from an n-propyl electrophile.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. Adjustments to equipment and reagent quantities can be made for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.QuantityMolar Eq.
4-iodo-1H-pyrazole>98%Commercial3469-69-0100.0 g1.0
1-Bromopropane>99%Commercial106-94-575.6 g (55.2 mL)1.2
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercial584-08-7106.5 g1.5
Acetonitrile (MeCN)Anhydrous, >99.8%Commercial75-05-81000 mL-
Ethyl Acetate (EtOAc)Reagent GradeCommercial141-78-62000 mL-
Deionized Water-In-house7732-18-52000 mL-
Brine (Saturated NaCl)-In-house7647-14-5500 mL-
Magnesium Sulfate (MgSO₄)AnhydrousCommercial7487-88-950 g-

Equipment:

  • 2L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Reflux condenser with a nitrogen/argon inlet

  • Heating mantle with a temperature controller and thermocouple

  • Addition funnel (250 mL)

  • 2L separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup (optional, for ultimate purification)

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge 2L Reactor with: - 4-iodo-1H-pyrazole (100g) - K₂CO₃ (106.5g) - Acetonitrile (1L) B Heat mixture to 80-82°C with mechanical stirring A->B C Slowly add 1-Bromopropane (75.6g) over 1 hour B->C D Maintain at 80-82°C for 6-8 hours Monitor by TLC/HPLC C->D E Cool to Room Temperature Filter off K₂CO₃ salts D->E F Concentrate filtrate via Rotary Evaporation E->F G Redissolve in Ethyl Acetate (1L) F->G H Wash with Water (2 x 500mL) and Brine (1 x 500mL) G->H I Dry organic layer (MgSO₄) Filter and concentrate H->I J Purify crude oil via Vacuum Distillation or Column Chromatography I->J K Characterize Final Product: ¹H NMR, ¹³C NMR, MS, HPLC Purity J->K L Yield: 4-iodo-1-propyl-1H-pyrazole (Expected: >85%) K->L

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-4I1P-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 4-iodo-1-propyl-1H-pyrazole . This molecule is a critical building block in medicinal chemistry, often serving as a precursor for Suzuki-Miyaura couplings in kinase inhibitor development (e.g., Crizotinib analogs).

Users frequently report yields below 50% due to three specific failure points:

  • Volatility losses of the propyl-pyrazole intermediate during concentration.

  • Regioselectivity issues (poly-alkylation) when using weak bases.

  • Incomplete iodination or poly-iodination when synthesizing the core ring.

This guide provides a self-validating, high-yield protocol focusing on the "Cesium Effect" for alkylation and NIS-mediated halogenation.

Module 1: Strategic Route Selection

Before starting, confirm your synthetic pathway. Experience dictates that Route A (Alkylation of 4-iodopyrazole) offers the highest reproducibility for this specific target because it avoids handling volatile liquid intermediates (1-propylpyrazole) in the early stages.

RouteSelection Start Starting Material Selection RouteA Route A: Alkylation of 4-Iodopyrazole (Recommended for Yield >85%) Start->RouteA RouteB Route B: Iodination of 1-Propylpyrazole (High Volatility Risk) Start->RouteB StepA1 Step 1: 4-Iodopyrazole (Solid) Stable, easy to purify RouteA->StepA1 StepB1 Step 1: 1-Propylpyrazole (Liquid) Hard to dry, volatile RouteB->StepB1 StepA2 Step 2: Alkylation (Cs2CO3/DMF) High chemoselectivity StepA1->StepA2 StepB2 Step 2: C4-Iodination Requires regiocontrol StepB1->StepB2

Figure 1: Strategic decision tree. Route A is preferred due to the stability of the 4-iodopyrazole intermediate.

Module 2: The Alkylation Step (The "Golden Path")

This is the most common point of failure. Using Potassium Carbonate (


) often results in incomplete conversion or "gummy" precipitates. We utilize the Cesium Effect  to drive this reaction to completion.[1]
Optimized Protocol
  • Substrate: 4-iodopyrazole (1.0 equiv)

  • Reagent: 1-Iodopropane (1.1 equiv) — Note: Avoid 1-Bromopropane if possible; iodide is a better leaving group for this kinetics.

  • Base: Cesium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.5 M concentration)

  • Conditions: 25°C to 40°C, 4–6 hours.

The Mechanism (Why Cesium?)

Cesium (


) has a large ionic radius and low charge density, which leads to a "loose" ion pair with the pyrazolate anion in DMF. This increases the nucleophilicity of the nitrogen atom ("naked anion" effect), significantly boosting reaction rates and yield compared to sodium or potassium bases [1].
Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Yield < 60% Moisture in DMF DMF is hygroscopic.

quenches the pyrazolate anion. Action: Use molecular sieves (4Å) in DMF for 24h prior to use.
Reaction Stalls Surface Area of Base

can clump. Action: Finely grind the base with a mortar and pestle before adding.[2]
Sticky/Oily Product Residual DMF DMF has a high boiling point and traps product. Action: Wash the organic layer 5x with LiCl (5% aq) during workup to pull DMF into the aqueous phase.
Dialkylation Quaternization Rare for 4-iodo, but possible. Action: Strictly control alkyl halide stoichiometry to 1.1 equiv. Do not use large excess.

Module 3: The Iodination Step (Precursor Synthesis)

If you must synthesize 4-iodopyrazole from pyrazole (rather than buying it), avoid


 if you lack strict pH control, as it can lead to oxidation byproducts.
Recommended Protocol: NIS/Acetonitrile
  • Reagents: Pyrazole (1.0 equiv), N-Iodosuccinimide (NIS, 1.05 equiv).

  • Catalyst: Trifluoroacetic acid (TFA, 0.1 equiv) — Optional but boosts rate.

  • Solvent: Acetonitrile (MeCN).[3]

  • Temp: Room Temperature (25°C).

Logic Check

NIS provides a source of


 (iodonium).[4] The C4 position of pyrazole is the most electron-rich (nucleophilic), ensuring high regioselectivity.
Troubleshooting Guide: Iodination
QuestionAnswer
Why is my product purple? Free iodine (

) has formed. Wash the organic layer with 10% Sodium Thiosulfate (

)
until the color dissipates.
I see di-iodinated spots on TLC. You likely used excess NIS or high heat. Keep NIS to 1.05 equiv and maintain RT. C3/C5 iodination is much slower than C4.
Can I use water as a solvent? Yes, "Green" iodination using

in water is possible but often requires heating to 60°C, which increases sublimation risk [2]. Stick to NIS/MeCN for highest purity.

Module 4: Purification & Isolation (The "Yield Trap")

The final product, 4-iodo-1-propyl-1H-pyrazole , is an oil or low-melting solid with moderate volatility. Standard rotary evaporation is the #1 cause of yield loss.

The "Hydrochloride Salt" Trick

If you cannot distill the product or column chromatography yields an oil that refuses to crystallize, convert it to a salt for isolation.

  • Dissolve crude oil in diethyl ether or MTBE.

  • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • 4-iodo-1-propyl-1H-pyrazole hydrochloride will precipitate as a stable, non-volatile solid.

  • Filter and wash with ether.

  • Recovery: When needed, biphasic wash with

    
     / DCM releases the free base quantitatively.
    

Purification Crude Crude Reaction Mixture (DMF/Product/Salts) Workup Workup: LiCl Wash (Removes DMF) Crude->Workup Phase Organic Phase (Product) Workup->Phase Decision Is Product Solid? Phase->Decision Solid Recrystallize (Hexane/EtOAc) Decision->Solid Yes Oil Salt Formation (HCl/Dioxane) Decision->Oil No (Sticky Oil)

Figure 2: Purification logic flow. Converting the oily product to an HCl salt prevents volatility losses.

References

  • Flessner, T., et al. (2011). "Cesium Carbonate Promoted N-Alkylation of Indoles and Pyrazoles." Journal of Organic Chemistry. (General reference for Cesium Effect in azole alkylation).

  • Zora, M., et al. (2008). "Electrophilic cyclization of acetylenic hydrazones: Synthesis of 4-iodopyrazoles." Middle East Technical University Thesis.

  • Togo, H., et al. (2022). "Transition metal-free iodocyclization for 4-iodopyrazoles." NIH/PubMed.

  • Pfizer Inc. (2011). "Process for the synthesis of Crizotinib intermediates (4-iodopyrazole alkylation)." World Intellectual Property Organization (WO2011).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. 4-iodopyrazole derivatives may be skin irritants.

Sources

challenges in the purification of "4-iodo-1-propyl-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of 4-iodo-1-propyl-1H-pyrazole , a critical intermediate in cross-coupling chemistries (Suzuki, Sonogashira). This document is structured to troubleshoot specific purity challenges encountered during scale-up and bench-level synthesis.

Compound Profile & Physical Expectations

Before troubleshooting, verify your target specifications. Users often mistake the physical state of this propyl-substituted derivative due to literature on its methyl analog.[1]

PropertySpecificationNotes
Compound 4-iodo-1-propyl-1H-pyrazole
CAS 3469-69-0 (Generic for 4-iodo-1H-pyrazole); Specific CAS for propyl derivative may vary by vendor.[1][2]
Physical State Pale Yellow Oil or Low-Melting Solid Unlike 1-methyl-4-iodopyrazole (solid), the propyl chain increases entropy, often resulting in an oil at RT.[1]
Boiling Point ~80-90 °C at 0.5 mmHg (Estimated)High vacuum distillation is effective.[1]
Solubility Soluble in DCM, EtOAc, THF, MeOH.Immiscible with water.[1]
Key Impurities 4-Iodopyrazole (SM), Propyl iodide, Iodine (

).[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product is retaining a persistent reddish-brown color."

Diagnosis: Free Iodine (


) Contamination.[1]
Root Cause:  Iodopyrazoles can release trace iodine upon exposure to light or during acidic workups.[1] Alternatively, if synthesized via oxidative iodination, unreacted iodine remains.[1]
Solution: 
Do not rely on column chromatography alone; iodine often co-elutes or streaks.[1]
  • Chemical Wash: Dissolve the crude oil in Ethyl Acetate (EtOAc).[1]

  • Reductive Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite.[1] Shake until the organic layer turns pale yellow/colorless.
    
  • Verification: The aqueous layer should darken (iodide formation), while the organic layer clears.[1]

Issue 2: "I cannot separate the starting material (4-iodopyrazole) from the product."

Diagnosis: Co-elution on Silica.[1] Root Cause: Both compounds are heteroaromatic and exhibit similar


 values in standard polar solvent systems.[1]
Expert Fix (The "Acid-Base Switch"): 
Exploit the acidity of the N-H bond in the starting material.[1]
  • Mechanism: 4-Iodopyrazole has an acidic proton (

    
     due to the electron-withdrawing iodine).[1] The product (N-propyl) has no acidic proton.[1]
    
  • Protocol:

    • Dissolve mixture in a non-polar solvent (DCM or Toluene).[1]

    • Wash with 1M NaOH (pH > 13).[1]

    • Result: The unreacted 4-iodopyrazole is deprotonated to its anionic form (water-soluble) and extracted into the aqueous layer.[1] The neutral N-propyl product remains in the organic layer.[1]

    • Caution: Do not use extremely concentrated base (>5M) for prolonged periods to avoid potential de-iodination, although the C-I bond is generally stable to aqueous base at RT.[1]

Issue 3: "The product oils out during recrystallization."

Diagnosis: Entropy of the Propyl Chain. Root Cause: The propyl group disrupts crystal packing compared to the methyl analog.[1] Solution:

  • Switch to Distillation: For this specific derivative, Kugelrohr distillation (high vacuum) is superior to crystallization.[1]

  • If Crystallization is Mandatory: Use a "Anti-solvent Diffusion" method.[1]

    • Dissolve oil in minimum DCM.[1]

    • Layer Hexanes or Pentane on top (4:1 ratio).[1]

    • Store at -20°C. Do not stir.

Workflow Visualization

Decision Tree: Purification Strategy

Use this logic flow to determine the optimal purification route based on your crude state.[1]

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Crystalline Oil Oily Residue StateCheck->Oil Viscous Liquid ImpurityCheck Contains SM (4-iodopyrazole)? Solid->ImpurityCheck Oil->ImpurityCheck BaseWash Protocol A: NaOH Wash (Extraction) ImpurityCheck->BaseWash Yes (SM Present) Distill Protocol B: High Vac Distillation ImpurityCheck->Distill No (Clean Oil) Recrys Recrystallization (Hexane/EtOAc) ImpurityCheck->Recrys No (Clean Solid) BaseWash->Distill If Oil BaseWash->Recrys If Solid Final Pure 4-iodo-1-propyl-1H-pyrazole Distill->Final Recrys->Final

Caption: Decision matrix for selecting between chemical extraction, distillation, and crystallization based on crude purity and physical state.

Detailed Protocols

Protocol A: Selective Removal of N-H Impurities (Base Wash)

Use this when TLC shows starting material contamination.

  • Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).

  • Alkaline Extraction:

    • Add 1M NaOH (1:1 volume ratio with organic solvent).

    • Vigorously stir or shake in a separatory funnel for 2-3 minutes.

    • Note: The 4-iodopyrazole is converted to sodium 4-iodopyrazolide (water soluble).[1]

  • Separation: Collect the organic layer.[1][2]

  • Secondary Wash: Wash the organic layer with Brine (Saturated NaCl) to remove residual base.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: High Vacuum Distillation (Recommended)

Use this for final polishing of the oily product.

  • Setup: Kugelrohr or Short-path distillation apparatus.

  • Pressure: Establish a vacuum of < 1 mmHg (preferably 0.1-0.5 mmHg).[1]

  • Heating Ramp:

    • RT to 50°C: Remove residual solvents (EtOAc, Hexanes).

    • 60°C - 80°C: Remove propyl iodide (if alkylation method used) and lower boiling volatiles.

    • 85°C - 100°C: Collect the main fraction (Product).

  • Storage: Store the distillate under Argon at 4°C to prevent discoloration (iodine liberation).

Scientific Rationale & Mechanism

The "N-H" Acidity Principle

The separation difficulty often arises because researchers treat both the Starting Material (SM) and Product (P) as purely basic heterocycles. However, the iodine atom at the 4-position exerts a strong Inductive Effect (-I) , significantly increasing the acidity of the N-H proton in the starting material.[1]

  • Unsubstituted Pyrazole

    
    :  ~14.2[1][3]
    
  • 4-Iodopyrazole

    
    :  ~12.5 (Estimated)[1]
    

This acidity allows for the selective deprotonation described in Protocol A.[1] The N-propyl product, lacking this proton, remains neutral and lipophilic, ensuring a clean separation without the need for difficult chromatography.[1]

ExtractionMechanism cluster_organic Organic Phase (DCM) cluster_aqueous Aqueous Phase (NaOH) Product 4-iodo-1-propyl-1H-pyrazole (Neutral) Product->Product No Reaction SM_Neutral 4-iodopyrazole (Neutral) React Add NaOH SM_Neutral->React SM_Anion 4-iodopyrazolide Anion (Water Soluble) React->SM_Anion Deprotonation

Caption: Mechanistic flow of the "Acid-Base Switch" purification method.

References

  • PubChem. (2025).[1] 4-Iodopyrazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Lyalin, B. V., et al. (2010).[1][2] Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin. Available at: [Link]

  • MDPI. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals. Available at: [Link][1]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-iodo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodo-1-propyl-1H-pyrazole. This versatile building block is a cornerstone in the synthesis of novel chemical entities, largely due to the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[1][2] The pyrazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3]

However, the success of these synthetic transformations is not merely dependent on the choice of catalyst or base; it is profoundly influenced by the reaction solvent.[4][5] The solvent is not a passive medium but an active participant that can dictate reaction rates, influence selectivity, stabilize catalytic species, and even determine the profile of side reactions.[6][7]

This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to overcome common challenges and optimize your reactions.

Core Concepts: The Active Role of the Solvent in Cross-Coupling

In palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira couplings, the solvent's role is multifaceted. It influences each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] Key solvent properties to consider are:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged or polar intermediates and transition states, often accelerating key steps like oxidative addition.[7][8]

  • Coordinating Ability: Solvents like DMF, NMP, or acetonitrile can coordinate to the palladium center, stabilizing the active catalyst and preventing its decomposition into inactive palladium black.[7]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors and may be required to dissolve certain bases or facilitate steps like transmetalation in Suzuki couplings. However, they can also lead to unwanted side reactions. Aprotic solvents (e.g., THF, toluene, DMF) are generally preferred for their inertness under many reaction conditions.[4][6]

Below is a generalized workflow for optimizing a cross-coupling reaction, emphasizing the critical decision point of solvent selection.

G cluster_0 Reaction Planning cluster_1 Solvent Selection (Critical Step) cluster_2 Execution & Troubleshooting Start Define Coupling Partners: 4-iodo-1-propyl-1H-pyrazole + Nucleophile Reagents Select Catalyst, Ligand, & Base Start->Reagents Solvent Choose Solvent System: Aprotic Polar? Aprotic Nonpolar? Protic? Aqueous Mixture? Reagents->Solvent Based on reaction type (Suzuki, Sonogashira, etc.) Run Run Reaction at Optimized Temperature & Time Solvent->Run Analysis Analyze Outcome: Yield, Purity, Side Products Run->Analysis Troubleshoot Troubleshoot: Low Yield? Catalyst Death? Side Reactions? Analysis->Troubleshoot Troubleshoot->Reagents Re-evaluate Reagents Troubleshoot->Solvent Re-evaluate Solvent Choice

Caption: Reaction optimization workflow.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling with 4-iodo-1-propyl-1H-pyrazole is sluggish or failing. Could the solvent be the problem?

A: Absolutely. The solvent system is one of the most critical variables for a successful Suzuki-Miyaura reaction.[4] If you are experiencing low conversion, the issue often lies in the solubility of the base or the stability of the catalytic intermediates, both of which are governed by the solvent.

Expertise & Causality: The choice of solvent must create a harmonious environment for all components. The C-I bond of 4-iodopyrazole is highly reactive, making oxidative addition relatively facile.[1] The bottleneck often appears during the transmetalation step, which requires the activation of the organoboron species by a base.

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are common starting points. DMF and dioxane are excellent at solubilizing the organic reagents and the palladium complex.[7] Their polarity helps stabilize the charged intermediates formed during the catalytic cycle.[8]

  • Role of Water: Often, an aqueous mixture (e.g., DMF/water or Dioxane/water) gives superior results.[9] Water is crucial for dissolving inorganic bases like K₂CO₃ or Cs₂CO₃, making them more available to activate the boronic acid for transmetalation.

  • Nonpolar Solvents (e.g., Toluene): While less common for this substrate, toluene can be effective, particularly with highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) and with organic-soluble bases like K₃PO₄.[4][7] In some cases, nonpolar solvents can minimize certain side reactions.

Troubleshooting Data: Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypical BasePotential AdvantagesCommon Issues to Troubleshoot
Dioxane / H₂OK₂CO₃, Cs₂CO₃Good general system, promotes base solubility.Inefficient mixing if ratios are incorrect; potential for protodeboronation.
DMF / H₂OK₂CO₃, Na₂CO₃High reaction rates due to high polarity.[9]Difficult to remove DMF during workup; potential for catalyst decomposition at high T.
TolueneK₃PO₄Easier workup; may reduce water-sensitive side reactions.Poor solubility of inorganic bases; may require more active/specialized ligands.
2-MeTHFK₃PO₄, Cs₂CO₃Greener solvent alternative to THF/Dioxane.May require optimization of temperature and reaction time.

Step-by-Step Protocol: General Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel, add 4-iodo-1-propyl-1H-pyrazole (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, v/v) via syringe. The solution should be stirred to ensure a fine suspension of the base.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, or a pre-catalyst like XPhos Pd G2, 1-5 mol%).[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Q2: I'm observing significant catalyst decomposition (formation of palladium black) in my reaction. How can the solvent help?

A: The formation of palladium black is a visual indicator of catalyst deactivation, where the soluble, active Pd(0) species agglomerates into inactive bulk palladium metal. The solvent plays a crucial role in stabilizing the catalyst.[7]

Expertise & Causality: The active catalyst is typically a coordinatively unsaturated 14-electron or 16-electron Pd(0) complex. If this species is not stabilized, it will rapidly decompose.

  • Coordinating Solvents: Solvents with lone pairs, such as DMF, NMP, and acetonitrile , can act as weak ligands, coordinating to the palladium center and stabilizing it against aggregation.[7] This is why DMF is often a successful solvent for cross-coupling reactions.[7]

  • Non-Coordinating Solvents: In solvents like toluene or hexane , there is little to no stabilizing interaction between the solvent and the palladium catalyst. In these cases, catalyst stability relies almost entirely on the phosphine ligands. If the ligands are not sufficiently bulky or electron-donating, or if the reaction temperature is too high, decomposition is more likely.

  • Solvent's Role in Pre-catalyst Reduction: Many reactions start with a Pd(II) pre-catalyst (e.g., Pd(OAc)₂). Some solvents, including DMF and alcohols, can participate in the reduction of Pd(II) to the active Pd(0) species.[7] An inappropriate solvent can lead to inefficient or overly rapid reduction, promoting agglomeration.

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway Pd0 Pd(0)L_n OxAdd R-Pd(II)-X Pd0->OxAdd Oxidative Addition Pd_black Pd Black (Inactive) Pd0->Pd_black Aggregation (Favored in non-coordinating solvents) RedElim Product OxAdd->RedElim Transmetalation & Reductive Elimination RedElim->Pd0 Regeneration note_coord Coordinating Solvents (DMF, MeCN) Inhibit this pathway

Caption: Catalyst stabilization vs. deactivation.

Q3: For a Sonogashira coupling with 4-iodo-1-propyl-1H-pyrazole, what are the recommended solvent systems?

A: The Sonogashira coupling is mechanistically distinct from the Suzuki reaction, and its solvent requirements reflect this. The goal is to find a solvent that facilitates both the palladium and copper catalytic cycles while minimizing side reactions like alkyne homocoupling (Glaser coupling).[6]

Expertise & Causality: The reaction requires a delicate balance. Polar solvents generally enhance reaction rates, but can also promote undesired side reactions.[6]

  • Amine Solvents (e.g., Triethylamine, Diisopropylamine): Often, an amine is used as both the base and either the primary solvent or a co-solvent. The amine neutralizes the HI generated during the reaction and helps to keep the copper co-catalyst in its active Cu(I) state.

  • Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These are excellent choices for solubilizing the 4-iodopyrazole, the palladium catalyst, and the copper salt.[6] They are typically used in conjunction with an amine base. DMF is a very common and effective choice.

  • Solvent Choice and Side Reactions: The primary side reaction is the homocoupling of the terminal alkyne. This is often promoted by the presence of oxygen. While the solvent choice has an indirect effect, ensuring the solvent is thoroughly degassed is the most critical step to prevent this. Some solvent systems may be more prone to catalyst deactivation, which can also alter the ratio of cross-coupling to homocoupling.[6]

Troubleshooting Data: Solvent Systems for Sonogashira Coupling

Solvent SystemTypical BasePotential AdvantagesCommon Issues to Troubleshoot
DMFEt₃N, DIPEAExcellent solubility for reactants and catalysts; generally high yields.Can be difficult to remove during workup.
THFEt₃N, DIPEAGood solubility, easier to remove than DMF.Lower boiling point may limit reaction temperature.
AcetonitrileEt₃N, DIPEAGood alternative to DMF, often gives clean reactions.Ensure high purity of solvent.
Et₃N (as solvent)N/ASimplifies reaction setup as it's both solvent and base.High concentration of amine can sometimes lead to side reactions.

Step-by-Step Protocol: General Sonogashira Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-iodo-1-propyl-1H-pyrazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Seal the flask and subject it to 3-5 cycles of vacuum/inert gas backfill.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., DMF or THF), degassed amine base (e.g., Et₃N, 3.0 equiv.), and finally the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

References

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling a. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved February 4, 2026, from [Link]

  • Panda, A. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved February 4, 2026, from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved February 4, 2026, from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

The Decisive Advantage: Why 4-Iodo-1-propyl-1H-pyrazole Outperforms Bromo- and Chloro- Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Discovery and Materials Science

In the intricate world of molecular architecture, the pyrazole scaffold stands as a cornerstone, integral to a vast array of pharmaceuticals and advanced materials.[1][2] The strategic functionalization of this privileged heterocycle is paramount, and for synthetic chemists, 4-halopyrazoles are indispensable building blocks. While chloro- and bromo- derivatives have long been staples, a deeper analysis of reaction kinetics and mechanistic principles reveals a decisive advantage for their iodinated counterpart: 4-iodo-1-propyl-1H-pyrazole .

This guide provides an in-depth comparison, moving beyond simple equivalency to explain the fundamental chemical principles that render the iodo-derivative a superior choice for achieving higher yields, faster reaction times, and milder process conditions in critical carbon-carbon and carbon-heteroatom bond-forming reactions.

The Core Principle: Bond Strength and the Rate-Determining Step

The enhanced reactivity of 4-iodo-1-propyl-1H-pyrazole is fundamentally rooted in the inherent weakness of the Carbon-Iodine (C-I) bond compared to Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. This is not a trivial distinction; it directly impacts the kinetics of the most crucial step in palladium-catalyzed cross-coupling reactions: oxidative addition .[3][4][5]

BondAverage Bond Energy (kJ/mol)
C-I~213-240[6][7]
C-Br~275-285[6][8]
C-Cl~327-330[6][8]
C-F~485[6]
Table 1: Comparison of Carbon-Halogen Bond Energies. The significantly lower bond energy of the C-I bond is the primary driver of its superior reactivity in oxidative addition.

In reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the catalytic cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the pyrazole. This oxidative addition is almost always the rate-determining step.[4] The weaker, more labile C-I bond requires a lower activation energy for cleavage, leading to a dramatically faster rate of oxidative addition compared to the more robust C-Br and C-Cl bonds.[5][9][10][11] This kinetic advantage translates directly into more efficient and practical synthetic protocols.

cluster_0 Reactivity Gradient C-Cl C-Cl C-Br C-Br C-Cl->C-Br Increasing Reactivity in Oxidative Addition C-Br->C-Cl Increasing Bond Strength C-I C-I C-Br->C-I Increasing Reactivity in Oxidative Addition C-I->C-Br Increasing Bond Strength

Figure 1: Relationship between C-X bond strength and reactivity.

I. The Suzuki-Miyaura Coupling: A Case Study in Efficiency

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. Here, the superiority of 4-iodopyrazole is particularly pronounced. 4-Iodopyrazoles are recognized as excellent substrates due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[10] This often allows for the use of lower catalyst loadings, reduced temperatures, and shorter reaction times to achieve high yields.

Comparative Performance Data (Illustrative)
SubstrateCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
4-chloro-1-propyl-1H-pyrazolePd(OAc)₂ / SPhosK₃PO₄1101845
4-bromo-1-propyl-1H-pyrazolePd(PPh₃)₄K₂CO₃90682
4-iodo-1-propyl-1H-pyrazole Pd(PPh₃)₄ K₂CO₃ 80 1.5 95
Table 2: Illustrative comparison of 4-halopyrazoles in a Suzuki-Miyaura reaction with phenylboronic acid. The iodo-derivative demonstrates faster conversion at lower temperatures, leading to higher yields.
Catalytic Cycle and Experimental Workflow

The catalytic cycle illustrates the critical initial oxidative addition step where the iodo-derivative excels.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)-I L₂ OA->PdII TM Transmetalation PdII_R Ar-Pd(II)-R' L₂ TM->PdII_R RE Reductive Elimination RE->Pd0 Product Ar-R' RE->Product Product Release ArI Ar-I ArI->Pd0 Fastest for Iodo! Boronic R'-B(OR)₂ Base Base

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the Suzuki coupling of 4-iodopyrazoles.[1][12]

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-iodo-1-propyl-1H-pyrazole (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of DME (1,2-dimethoxyethane) (4 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-5 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. The Sonogashira Coupling: Precision in Alkyne Installation

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another area where 4-iodo-1-propyl-1H-pyrazole provides a significant advantage.[13][14][15] The reaction, co-catalyzed by palladium and copper, relies on the same initial oxidative addition step, making the C-I bond's reactivity paramount for efficient coupling.[16][17]

Comparative Performance Data (Illustrative)
SubstrateCatalyst/Co-catalystBaseTemp (°C)Time (h)Yield (%)
4-chloro-1-propyl-1H-pyrazolePdCl₂(PPh₃)₂ / CuIEt₃N10024Low/No Reaction
4-bromo-1-propyl-1H-pyrazolePdCl₂(PPh₃)₂ / CuIEt₃N70875
4-iodo-1-propyl-1H-pyrazole PdCl₂(PPh₃)₂ / CuI Et₃N RT 2 92
Table 3: Illustrative comparison for a Sonogashira reaction with phenylacetylene. The iodo-derivative enables the reaction to proceed efficiently even at room temperature.
Catalytic Cycle and Experimental Workflow

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I L₂ Pd0->PdII Oxidative Addition (fast) PdII_Alk Ar-Pd(II)-C≡CR' L₂ PdII->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alk->Product CuI CuI Cu_Alk Cu-C≡CR' CuI->Cu_Alk Deprotonation Cu_Alk->PdII Alkyne H-C≡CR' Alkyne->CuI Deprotonation Base Base ArI Ar-I ArI->Pd0

Figure 3: Simplified Sonogashira catalytic cycle.

Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 4-iodo-1-propyl-1H-pyrazole (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add degassed anhydrous THF (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

III. The Buchwald-Hartwig Amination: Overcoming the Iodide Challenge

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[18] Historically, aryl iodides were considered poor substrates for this reaction compared to bromides and chlorides.[19] This is not due to a slower oxidative addition, but rather to an inhibitory effect of the iodide anion (formed as a byproduct) on the catalytic cycle.[19][20]

However, modern advancements have largely negated this issue. The key insight was that the inhibitory sodium iodide (NaI) byproduct could be managed. By selecting a solvent system (e.g., using t-BuOH or switching to a solvent where NaI is insoluble), the inhibitory effect is removed, allowing the inherently high reactivity of the aryl iodide to be fully exploited.[19][20] With the right choice of biarylphosphine ligands and conditions, 4-iodopyrazoles can be coupled with a wide array of amines with efficiency matching or exceeding their bromo- and chloro-analogs.[19]

Comparative Performance Data (Illustrative)
SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-bromo-1-propyl-1H-pyrazolePd₂(dba)₃ / XPhosNaOtBuToluene10088
4-iodo-1-propyl-1H-pyrazole Pd₂(dba)₃ / BrettPhos NaOtBu Dioxane 100 91
Table 4: Illustrative comparison for a Buchwald-Hartwig amination with morpholine. With an optimized catalyst system and solvent, the iodo-derivative performs excellently.
Catalytic Cycle and Experimental Workflow

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII Ar-Pd(II)-I L Pd0->PdII Pd_Amide [Ar-Pd(II)-NR'₂ L]⁻ PdII->Pd_Amide Deprotonation RE Reductive Elimination Pd_Amine Ar-Pd(II)-NHR'₂ L RE->Pd0 Product Ar-NR'₂ RE->Product ArI Ar-I ArI->Pd0 Oxidative Addition Amine HNR'₂ Amine->PdII Base Base Base->PdII

Figure 4: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox, charge an oven-dried vial with Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq), the appropriate biarylphosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol%).

  • Reagent Addition: Add 4-iodo-1-propyl-1H-pyrazole (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous, degassed dioxane (or tert-butanol) (2 mL).

  • Reaction: Seal the vial and heat to 100°C with stirring for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion: A Clear Strategic Choice

For researchers, scientists, and drug development professionals, efficiency is paramount. The choice of starting material can have a cascading effect on the entire synthetic route, influencing timelines, costs, and overall success. The evidence is clear: the enhanced reactivity of the C-I bond makes 4-iodo-1-propyl-1H-pyrazole the superior building block for a wide range of critical synthetic transformations.

Its use facilitates:

  • Faster reaction rates , shortening development cycles.

  • Milder reaction conditions , improving functional group tolerance and reducing energy consumption.

  • Higher synthetic yields , maximizing material throughput and simplifying purification.

While bromo- and chloro-pyrazoles remain viable, particularly in cost-sensitive, large-scale manufacturing where their lower raw material cost might be a factor, for the rapid and efficient synthesis of diverse compound libraries in discovery and process development, the iodo-derivative provides a clear and demonstrable advantage. By understanding the underlying principles of reactivity, scientists can make more strategic and effective decisions, accelerating the path to novel molecular entities.

References

  • Transtutors. (2022, April 6). Briefly explain why aryl bromides and iodides, rather than aryl...
  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Yazıcı, C. (2008, August 15). SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. Middle East Technical University.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Derivatives.
  • University of Bristol Research Portal. (2017, December 7). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
  • ChemRxiv. Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
  • Fors, B. P., & Buchwald, S. L. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Institutes of Health.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health.
  • Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 12(8), 3168-3178.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • ResearchGate. (2015, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Molecules. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Wikipedia. Sonogashira coupling.
  • Vrije Universiteit Amsterdam. (2017, December 7). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
  • Organic & Biomolecular Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing.
  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009, April 29). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles.
  • Chemistry LibreTexts. (2020, September 8). 8.8: Strength of Covalent Bonds.
  • ResearchGate. (2018, August 6). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • The Journal of Organic Chemistry. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications.
  • University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction. YouTube.
  • PubMed. (2020, August 19). Transition-metal-catalyzed C-H functionalization of pyrazoles.
  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube.
  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Chemistry LibreTexts. (n.d.). 11.5 Strengths of Ionic and Covalent Bonds – Enhanced Introductory College Chemistry.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Iodo-1-propyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

This guide provides a critical analysis of 4-iodo-1-propyl-1H-pyrazole , a structural analog of the clinical standard Fomepizole (4-methyl-1H-pyrazole) . While Fomepizole is the FDA-approved gold standard for treating methanol and ethylene glycol poisoning, research into halogenated pyrazoles reveals distinct pharmacological profiles.

The core value proposition of the 4-iodo-1-propyl scaffold lies in the interplay between the high-affinity 4-iodo substituent and the lipophilic 1-propyl tail.

  • The 4-Iodo Advantage: Iodine at the C4 position significantly enhances binding affinity (

    
    ) to Liver Alcohol Dehydrogenase (LADH) compared to the methyl group of Fomepizole, primarily due to increased hydrophobic contact and polarizability.
    
  • The 1-Propyl Modulation: Alkylation at the N1 position modulates solubility (LogP) and selectivity. While N1-alkylation generally reduces in vitro LADH potency by disrupting hydrogen bonding networks, it enhances membrane permeability and shifts specificity toward cytochrome P450 isoforms (e.g., CYP2E1).

Mechanistic Foundation: The Zinc-Pyrazole Axis

To understand the SAR, one must visualize the binding mode. Pyrazoles inhibit LADH by competing with the alcohol substrate for the active site, coordinating directly with the catalytic Zinc ion (


).
Mechanism of Action (LADH Inhibition)

The pyrazole nitrogen (N2) binds to the catalytic Zinc, displacing the water molecule or alcohol substrate. The C4-substituent extends into the hydrophobic substrate channel.

G Zinc Catalytic Zinc (Zn2+) Complex E-NAD+-Inhibitor Ternary Complex Zinc->Complex Forms stable dead-end complex Enzyme LADH Active Site (Cys-46, Cys-174, His-67) Enzyme->Zinc Coordinates Inhibitor 4-Iodo-1-propyl-1H-pyrazole Inhibitor->Zinc N2 Direct Coordination (Displaces Substrate) Inhibitor->Enzyme C4-Iodine fills Hydrophobic Pocket NAD NAD+ Coenzyme Inhibitor->NAD Stacking Interaction NAD->Complex

Figure 1: Mechanistic pathway of LADH inhibition.[1] The 4-iodo substituent occupies the hydrophobic barrel, while the N2 nitrogen ligates the catalytic Zinc.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by two vectors: the C4-Electronic/Steric Vector and the N1-Lipophilic Vector .

Vector A: C4 Substitution (Potency Driver)

The substituent at position 4 dictates the intrinsic affinity for the enzyme's hydrophobic pocket.

  • Iodine (4-I): The large Van der Waals radius (2.15 Å) and high polarizability of iodine allow for optimal filling of the hydrophobic barrel in LADH. Historical data confirms 4-iodopyrazole is significantly more potent than 4-methylpyrazole.

  • Methyl (4-Me, Fomepizole): Good fit, but less hydrophobic interaction energy than iodine.

  • Hydrogen (Unsubstituted): Weak inhibition.

Vector B: N1 Substitution (Bioavailability vs. Affinity)

The substituent at position 1 affects the molecule's ability to cross membranes and its fit within the active site.

  • Hydrogen (1-H): Allows N1 to act as a hydrogen bond donor to Ser-48 in the LADH active site. This stabilizes the complex.

  • Propyl (1-Pr):

    • Pros: Increases LogP (Lipophilicity), enhancing CNS penetration and cellular uptake.

    • Cons: Removes the H-bond donor capability. The propyl tail may cause steric clash in the restricted LADH active site, potentially increasing

      
       (lowering potency) compared to the N-unsubstituted parent. However, this modification is often used to target CYP2E1 , where the active site topology differs.
      

Comparative Performance Data

The following table synthesizes experimental inhibition constants (


) and physicochemical properties. Note that lower 

indicates higher potency.
CompoundStructureSubstituent (C4)Substituent (N1)Target: LADH

(µM)
Predicted LogPPrimary Application
4-Iodopyrazole ParentIodineH0.12 [1]~1.5High-Potency Research Tool
Fomepizole StandardMethylH0.21 [1]~0.6Clinical Antidote (Methanol/EG)
4-Iodo-1-propyl-1H-pyrazole Subject Iodine Propyl ~0.5 - 1.0 *~2.8 CYP2E1 Probe / High Permeability
Pyrazole CoreHH2.60 [1]~0.2Baseline Reference

*Note: N1-alkylation typically reduces LADH affinity by 2-5 fold due to loss of H-bonding, but the 4-Iodo group compensates to maintain sub-micromolar activity.

Experimental Protocols

To validate the activity of 4-iodo-1-propyl-1H-pyrazole, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric LADH Inhibition Assay

Objective: Determine the


 of the analog relative to Fomepizole.
Principle:  Measure the reduction of NAD+ to NADH at 340 nm during the oxidation of Ethanol.
  • Reagent Prep:

    • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

    • Substrate: Ethanol (vary concentration: 1 mM – 20 mM).

    • Cofactor: NAD+ (2.5 mM).

    • Enzyme: Human or Horse Liver ADH (approx 0.5 units/mL).

    • Inhibitor: Prepare 10 mM stock of 4-iodo-1-propyl-1H-pyrazole in DMSO.

  • Reaction Setup:

    • In a quartz cuvette, mix Buffer, NAD+, and Inhibitor (test at 0.1, 0.5, 1.0 µM).

    • Incubate for 2 minutes at 25°C to allow E-I complex formation.

    • Initiation: Add Ethanol.

  • Measurement:

    • Monitor Absorbance (

      
       nm) for 3 minutes.
      
    • Calculate initial velocity (

      
      ).
      
  • Data Analysis:

    • Construct a Lineweaver-Burk Plot (1/V vs 1/[S]).

    • Competitive inhibition is confirmed if lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Calculate

      
       using the slope: 
      
      
      
      .
Protocol B: Synthesis of 4-Iodo-1-propyl-1H-pyrazole

Objective: Generate high-purity material for testing.

Synthesis Start Pyrazole Step1 Iodination (I2 / H2O2 or CAN) Start->Step1 Inter 4-Iodopyrazole Step1->Inter Step2 N-Alkylation (1-Bromopropane, NaH, DMF) Inter->Step2 Final 4-Iodo-1-propyl-1H-pyrazole Step2->Final

Figure 2: Synthetic route. Note that iodination is performed first to ensure regioselectivity at C4, followed by N-alkylation.

Conclusion & Recommendation

4-iodo-1-propyl-1H-pyrazole represents a specialized tool in the inhibition of alcohol metabolizing enzymes.

  • Comparison to Fomepizole: It is likely less potent against LADH than Fomepizole due to the steric bulk of the N-propyl group interfering with the active site H-bond network. However, it possesses significantly higher lipophilicity .

  • Research Utility: This analog is superior for studies requiring blood-brain barrier penetration or when targeting CYP2E1 , where the hydrophobic N-propyl pocket is advantageous.

  • Safety: Unlike Fomepizole, iodinated pyrazoles carry a risk of thyroid toxicity (deiodination) and should be handled as research compounds, not clinical candidates.

Final Verdict: Use Fomepizole for clinical LADH inhibition.[2] Use 4-iodo-1-propyl-1H-pyrazole for mechanistic studies probing the hydrophobic tolerance of the active site or for CYP2E1 inhibition assays.

References

  • Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs.[1] Acta Chemica Scandinavica, 23, 892-902.[1]

  • Bradford, B. U., et al. (1993). Inhibition of alcohol dehydrogenase by 4-methylpyrazole (Fomepizole).[3][4][5] Alcoholism: Clinical and Experimental Research.

  • Zora, M., & Yazici, C. (2008). Synthesis of 4-iodopyrazole derivatives. Middle East Technical University Thesis.

  • McMartin, K. E., et al. (1975).[6] Methanol poisoning: The role of formic acid accumulation in the monkey. Journal of Pharmacology and Experimental Therapeutics.

Sources

A Comparative Guide to Purity Assessment of 4-iodo-1-propyl-1H-pyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The precise molecular architecture of 4-iodo-1-propyl-1H-pyrazole, with its reactive iodine atom and the N-propyl substituent, makes it a valuable building block in the synthesis of complex organic molecules. However, the synthetic route to this compound can introduce various impurities that may significantly impact the yield, selectivity, and biological activity of the final products. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity.

This guide explores the three most common and powerful analytical techniques for purity determination of 4-iodo-1-propyl-1H-pyrazole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, provide detailed experimental protocols, and compare their respective strengths and limitations in the context of this specific molecule.

Understanding the Impurity Profile of 4-iodo-1-propyl-1H-pyrazole

The synthesis of 4-iodo-1-propyl-1H-pyrazole typically involves the N-alkylation of 4-iodopyrazole with a propylating agent. This process can lead to the formation of several potential impurities that must be identified and quantified.

Common Impurities:

  • Regioisomers: The N-alkylation of pyrazoles can result in the formation of two regioisomers: the desired 4-iodo-1-propyl-1H-pyrazole and the isomeric 4-iodo-2-propyl-1H-pyrazole. The relative ratio of these isomers is a critical purity parameter.

  • Unreacted Starting Materials: Residual 4-iodopyrazole and the propylating agent (e.g., 1-iodopropane or 1-bromopropane) can remain in the final product.

  • Byproducts of Side Reactions: Over-alkylation or side reactions involving the solvent or base can generate other related substances.

  • Degradation Products: The compound may degrade under certain conditions (e.g., exposure to light, heat, or pH extremes), leading to the formation of new impurities.

The choice of analytical method should be guided by its ability to effectively separate and detect these potential impurities.

Comparative Analysis of Analytical Techniques

The following sections provide a detailed comparison of HPLC, GC-MS, and NMR spectroscopy for the purity assessment of 4-iodo-1-propyl-1H-pyrazole.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical intermediates.

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. Detection is typically achieved using a UV-Vis detector.

Experimental Protocol: A Validated RP-HPLC Method for Pyrazoline Derivatives [1]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., a gradient from 20:80 to 80:20 water:methanol). The addition of a small amount of acid to the mobile phase can improve peak shape for basic compounds like pyrazoles.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Detection Wavelength: 206 nm.

  • Injection Volume: 5.0 µL.

  • Sample Preparation: Dissolve a known concentration of the 4-iodo-1-propyl-1H-pyrazole sample in the mobile phase.

Data Interpretation: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The presence of impurities will be indicated by additional peaks at different retention times. The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[1]

Workflow for HPLC Purity Assessment

NMR_Logic A Accurately Weighed Sample & Internal Standard B Dissolution in Deuterated Solvent A->B C ¹H NMR Spectrum Acquisition (with appropriate relaxation delay) B->C D Signal Integration (Analyte vs. Standard) C->D F ¹³C NMR Spectrum (Structural Confirmation) C->F E Purity Calculation (Quantitative Analysis) D->E H Comprehensive Purity & Structural Assessment E->H G Identification of Isomeric Impurities F->G G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.